molecular formula C19H17ClN8 B4361790 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1005560-39-3

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4361790
CAS No.: 1005560-39-3
M. Wt: 392.8 g/mol
InChI Key: BWHHQTBBJVNCQB-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C19H17ClN8 and its molecular weight is 392.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1264703 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C16H17ClN6C_{16}H_{17}ClN_6 with a molecular weight of approximately 320.77 g/mol. The structure features multiple heterocycles including pyrazole and triazole rings, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have indicated that compounds containing pyrazole and triazole moieties exhibit significant biological activities including:

  • Anticancer Activity : Several studies have highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives have shown effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Compounds have been investigated for their roles in reducing inflammation.

The anticancer activity of the compound is primarily attributed to its ability to induce apoptosis in cancer cells. The following mechanisms have been proposed:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Caspase Activation : Induction of caspase activity has been observed, which is crucial for the apoptotic process .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase .

Case Studies

A study conducted on a series of pyrazolo[3,4-b]pyridines demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The most promising candidates showed IC50 values in the low micromolar range .

CompoundCancer Cell LineIC50 (μM)Mechanism
7dMDA-MB-2311.0Apoptosis induction
7hHepG22.5Microtubule destabilization
10cA54910.0Caspase activation

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several bacterial strains. Preliminary results suggest moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant pharmacological properties that make it a candidate for drug development.

1. Anticancer Activity
Research has indicated that the compound possesses anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively induce apoptosis in breast cancer cells by modulating key signaling pathways related to cell survival and growth .

2. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Its structure allows it to interact with microbial targets, leading to inhibition of growth. Notably, compounds with similar pyrazole structures have shown effectiveness against resistant strains of bacteria, suggesting that this compound may also hold similar potential .

3. Anti-inflammatory Effects
In vitro studies have indicated that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in treating conditions characterized by chronic inflammation such as rheumatoid arthritis or inflammatory bowel disease .

Materials Science Applications

Beyond medicinal uses, this compound has potential applications in materials science.

1. Polymer Chemistry
The unique structure of 2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can serve as a monomer or additive in polymer synthesis. It can be utilized in the development of advanced materials with specific mechanical and thermal properties. Its incorporation into polymer matrices has been shown to enhance the thermal stability and mechanical strength of the resulting materials .

2. Coatings and Films
Due to its chemical stability and resistance to degradation, this compound can be used in formulating protective coatings and films. These coatings can provide barriers against environmental factors such as moisture and UV radiation, making them suitable for various industrial applications .

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells; IC50 values showed significant cytotoxicity at low concentrations .
Study BAntimicrobialEffective against multi-drug resistant bacterial strains; demonstrated lower MIC compared to standard antibiotics .
Study CAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro; potential for treating inflammatory diseases .
Study DPolymer ChemistryEnhanced mechanical properties in polycarbonate blends; improved thermal stability observed .

Properties

IUPAC Name

4-[3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN8/c1-11-16(20)12(2)27(24-11)9-13-5-4-6-14(7-13)17-23-19-15-8-22-26(3)18(15)21-10-28(19)25-17/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHHQTBBJVNCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105494
Record name 2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005560-39-3
Record name 2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005560-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.